molecular formula C13H19ClN2O2 B1591355 Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate CAS No. 939760-49-3

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate

Cat. No. B1591355
M. Wt: 270.75 g/mol
InChI Key: DLXYTYBSFHTRKZ-UHFFFAOYSA-N
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Description

“Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate” is a chemical compound with the molecular formula C13H20ClN3O2 . It is also known as "tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.77 . The physical form of the compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

"Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate" and related compounds have been studied extensively for their synthesis methods and chemical properties. For instance, Zhong-Qian Wu (2011) described a method for protecting amino groups in the synthesis process, showcasing the compound's utility in chemical reactions (Wu, 2011). Additionally, Bingbing Zhao et al. (2017) developed a rapid synthetic method for a closely related compound, highlighting its importance as an intermediate in the synthesis of biologically active compounds such as omisertinib (Zhao et al., 2017).

Role in Chemical Reactions

Research has also focused on the use of tert-butyl carbamate derivatives in chemical reactions. For example, Harris et al. (2011) explored the use of alkyl 4-chlorobenzoyloxycarbamates as nitrogen source reagents for the intermolecular aminohydroxylation reaction, underscoring the compound's versatility in organic synthesis (Harris et al., 2011). Guijarro et al. (1996) detailed the synthesis of "O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate," which acts as a source of the MeNHCH2− synthon, further illustrating the compound's utility in producing functionalized carbamates (Guijarro et al., 1996).

Applications in Material Science

In material science, "Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate" derivatives have been investigated for their potential applications. Baillargeon et al. (2017) studied the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the compound's relevance in the study of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXYTYBSFHTRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585758
Record name tert-Butyl [2-amino-2-(4-chlorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate

CAS RN

939760-49-3
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939760-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-amino-2-(4-chlorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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